molecular formula C18H17F4N5O2S B10958399 6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide

6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10958399
M. Wt: 443.4 g/mol
InChI Key: QQSQUULTQWRPQB-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]pyridine core, multiple difluoromethyl groups, and a pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of Difluoromethyl Groups: Difluoromethylation can be achieved using reagents like difluoromethyl iodide or other fluorinating agents.

    Attachment of the Pyrazole Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyrazole ring.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)-3-({2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide
  • 6-(chloromethyl)-3-({2-[3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The presence of difluoromethyl groups in 6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C18H17F4N5O2S

Molecular Weight

443.4 g/mol

IUPAC Name

6-(difluoromethyl)-3-[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoylamino]-4-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17F4N5O2S/c1-6-4-9(14(19)20)24-18-11(6)12(13(30-18)16(23)28)25-17(29)8(3)27-7(2)5-10(26-27)15(21)22/h4-5,8,14-15H,1-3H3,(H2,23,28)(H,25,29)

InChI Key

QQSQUULTQWRPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)NC(=O)C(C)N3C(=CC(=N3)C(F)F)C)C(F)F

Origin of Product

United States

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